Pyrrolidine-3,4-diol

Übersicht

Beschreibung

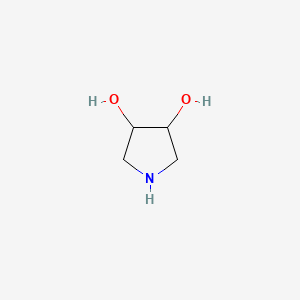

Pyrrolidine-3,4-diol is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure with two hydroxyl groups attached to the third and fourth carbon atoms. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

Wirkmechanismus

Target of Action

Pyrrolidine-3,4-diol primarily targets the purine nucleoside phosphorylases . These enzymes catalyze the phosphorolytic breakdown of the N-glycosidic bond in the beta- (deoxy)ribonucleoside molecules, leading to the formation of the corresponding free purine bases and pentose-1-phosphate .

Mode of Action

The compound interacts with its targets by binding to the active site of the enzyme, where it inhibits the enzyme’s activity . This interaction results in the disruption of the normal biochemical processes that these enzymes are involved in .

Biochemical Pathways

The inhibition of purine nucleoside phosphorylases by this compound affects the purine metabolism pathway . This disruption can lead to a decrease in the production of purine bases and pentose-1-phosphate, which are essential for various cellular functions .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it affects. For instance, the inhibition of purine nucleoside phosphorylases can lead to a decrease in the production of purine bases and pentose-1-phosphate, which can affect various cellular functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . Additionally, the compound’s action can be affected by the specific cellular environment in which it is present .

Biochemische Analyse

Biochemical Properties

Pyrrolidine-3,4-diol has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been shown to interact with retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases . The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes . It has been shown to inhibit cellular enzymes involved in nucleotide biosynthesis, block the growth of cancer cells by interfering with DNA replication, and limit viral infection by inhibiting HIV reverse transcriptase .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to enter cells, to be bioactivated to nucleoside triphosphates, and to inhibit DNA polymerases, eliciting premature chain termination . It has also been shown to interact with enantioselective proteins due to the different spatial orientation of substituents .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied . It has been found that the newly synthesized nucleoside analogs showed limited biological activity, probably as a result of their poor cellular uptake and their inefficient bioactivation to the corresponding nucleoside monophosphates .

Dosage Effects in Animal Models

For instance, bgugaine and irniine are known to cause renal injuries, whereas nicotine and cocaine have been confirmed to cause neurotoxicity in experimental animals .

Metabolic Pathways

It is known that pyrrolidine derivatives can inhibit cellular enzymes involved in nucleotide biosynthesis .

Transport and Distribution

It has been found that a phosphoramidate prodrug had improved cell permeability and was metabolized to the nucleoside monophosphate form in human cells .

Subcellular Localization

It is known that pyrrolidine derivatives can inhibit cellular enzymes involved in nucleotide biosynthesis, which suggests that they may be localized in the cytoplasm where these enzymes are typically found .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyrrolidine-3,4-diol can be synthesized through several methods. One common approach involves the stereoselective synthesis starting from sugars such as D-mannose, D-ribose, and L-fucose. The process typically includes organometallic addition to hemiacetalic sugars followed by selective nucleophilic displacement or conjugate addition of ammonia to conjugate aldonic esters .

Industrial Production Methods: Industrial production of this compound often involves the reduction of pyrrole using reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran or diethyl ether . This method is efficient and scalable, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: Pyrrolidine-3,4-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium periodate (NaIO4) is commonly used for oxidizing the hydroxyl groups.

Substitution: Various nucleophiles can be used under appropriate conditions to substitute the hydroxyl groups.

Major Products: The major products formed from these reactions include ketones, aldehydes, and substituted pyrrolidine derivatives, which can have significant biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrrolidine-3,4-diol Derivatives

The synthesis of this compound derivatives has been a focus in the development of new pharmaceutical agents. Notably, a study detailed the stereoselective synthesis of these derivatives starting from sugars such as D-mannose, D-ribose, and L-fucose. The key synthetic strategies involved organometallic addition to hemiacetalic sugars and nucleophilic displacement reactions. These synthesized compounds demonstrated potent inhibitory activity against various glycosidases, particularly alpha-L-fucosidases, making them valuable for further medicinal exploration .

Biological Activities

This compound and its derivatives exhibit a range of biological activities that are critical for their applications in drug development:

- Enzyme Inhibition : Compounds derived from this compound have shown selective inhibition of glycosidases, which are crucial in carbohydrate metabolism. For instance, certain derivatives were found to inhibit alpha-L-fucosidases at nanomolar concentrations .

- Antiviral Properties : Research indicates that pyrrolidine derivatives can interfere with viral replication processes. This suggests potential applications in antiviral drug development .

- Antitumor Activity : Some studies have reported that this compound derivatives possess cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents .

Case Study 1: Inhibition of Glycosidases

A study synthesized various this compound derivatives to evaluate their inhibitory effects on glycosidases. The results indicated that compounds mimicking the structure of L-fucopyranosides exhibited strong inhibition, with IC50 values in the nanomolar range. This finding highlights the potential of these compounds in treating diseases related to glycosidase activity dysfunctions .

Case Study 2: Antiviral Applications

In another investigation, pyrrolidine derivatives were tested for their antiviral efficacy against specific viruses. The results demonstrated a significant reduction in viral load in treated cell cultures compared to controls. This suggests that further development could lead to effective antiviral therapies based on this compound scaffolds .

Data Summary

The following table summarizes key findings regarding the applications of this compound:

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine-2,5-dione: Known for its use in the synthesis of bioactive molecules.

Prolinol: A derivative of pyrrolidine with significant biological activities.

Pyrrolizines: Compounds with a fused pyrrolidine ring, exhibiting diverse biological properties.

Uniqueness: Pyrrolidine-3,4-diol is unique due to the presence of two hydroxyl groups on adjacent carbon atoms, which imparts distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.

Biologische Aktivität

Pyrrolidine-3,4-diol, specifically in its hydrochloride form, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's structural properties, biological effects, and potential applications based on recent research findings.

Structural Properties

This compound is characterized by a pyrrolidine ring with hydroxyl groups at the 3 and 4 positions. This configuration contributes to its polarity and ability to engage in hydrogen bonding, influencing its reactivity and interactions within biological systems. The compound's chirality enhances its potential as a lead compound in drug development.

Biological Activities

Preliminary studies have identified several key biological activities associated with this compound:

-

Antioxidant Activity

- The compound exhibits the ability to scavenge free radicals, which may help protect cells from oxidative stress . This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.

- Anticancer Properties

-

Antimicrobial Effects

- Similar compounds have been noted for their activity against various pathogens, positioning them as potential candidates for antimicrobial drug development .

-

Neurotransmitter Modulation

- The compound has been utilized in studies focusing on the modulation of neurotransmitter systems, indicating potential applications in treating neurological disorders by influencing neurotransmitter levels with minimal side effects .

- Glycosidase Inhibition

Synthesis of Derivatives

Research has focused on synthesizing various derivatives of this compound to enhance its biological activity. For instance, a study synthesized a series of amphiphilic this compound derivatives starting from D-ribose and evaluated their anticancer activity in vitro. The results indicated that certain structural modifications could significantly enhance antiproliferative effects against cancer cell lines .

Anticancer Activity

A specific case study explored the synthesis of this compound derivatives that were tested for their efficacy against pancreatic cancer cells. The study reported that compounds with hydroxymethyl and trifluoromethyl groups exhibited the best antiproliferative effects, suggesting that structural diversity plays a critical role in biological activity .

Comparative Analysis of Related Compounds

The following table summarizes various related compounds and their associated biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2S,3S)-2-Hydroxy-3-methyl-pyrrolidine | Hydroxyl group; similar ring structure | Antioxidant and anti-inflammatory |

| (R)-Pyrrolidine-2-carboxylic acid | Carboxylic acid functionality | Antimicrobial properties |

| (R,S)-Pyrrolidine-2,5-diol | Diol structure; different stereochemistry | Potential anticancer activity |

This comparative analysis highlights the unique structural characteristics of this compound while demonstrating its potential as a lead compound for further research and development.

Eigenschaften

IUPAC Name |

pyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZPOYAMKJFOLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid with an ammoniacal odor; [CAMEO] | |

| Record name | Diaminopolypropylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9046-10-0, 473541-96-7 | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(2-aminomethylethyl)-.omega.-(2-aminomethylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Reaction products of di-, tri- and tetra-propoxylated propane-1,2-diol with ammonia | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction products of propane-1,2-diol, propoxylated by amination of the terminal hydroxyl groups | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | pyrrolidine-3,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Pyrrolidine-3,4-diol derivatives primarily target glycosidases, a class of enzymes involved in the breakdown of carbohydrates. These compounds often mimic the structure of the sugar moiety that binds to the enzyme's active site. This structural similarity allows the this compound derivative to competitively inhibit the enzyme, preventing it from binding to its natural substrate.

ANone: This question asks specifically about the unsubstituted this compound, which is a core structure and not the focus of the provided papers. The research primarily focuses on derivatives of this compound. Providing information solely on the unsubstituted molecule would be misleading and inaccurate in this context.

ANone: The provided research primarily focuses on the synthesis and biological activity of these compounds. While stability is a crucial aspect for drug development, the papers lack detailed investigations into the material compatibility and stability of these derivatives under various conditions.

ANone: The research primarily focuses on this compound derivatives as enzyme inhibitors rather than catalysts. These compounds are designed to bind to and block the activity of specific enzymes, like glycosidases, rather than catalyze chemical reactions. Therefore, their applications lie in the realm of therapeutic development, particularly as potential anticancer and antiviral agents.

ANone: While computational chemistry plays a significant role in drug discovery, the provided research articles primarily focus on the synthesis and biological evaluation of these compounds. There's limited information regarding the use of computational techniques like simulations, calculations, or QSAR models specifically for this compound derivatives.

A: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold impact its biological activity. Research indicates that the configuration of the pyrrolidine ring significantly affects glycosidase inhibition. For instance, derivatives with the (2R,3R,4S)-configuration tend to be more potent inhibitors of α-mannosidases than their (2S,3R,4S)-counterparts. [, ] This suggests that mimicking the configuration of α-D-mannosides is crucial for effective α-mannosidase inhibition.

A: The synthesis and characterization of this compound derivatives heavily rely on standard organic chemistry techniques. Researchers commonly employ nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm the structure and purity of synthesized compounds. [, , , , ] Additionally, enzymatic assays are frequently used to evaluate the inhibitory activity of these compounds against various glycosidases. [, , , , ]

ANone: Research on pyrrolidine-3,4-diols and related iminosugars has progressed significantly, driven by their potential therapeutic applications. Key milestones include:

- Structure-activity relationship studies: Understanding how different structural modifications affect the potency and selectivity of these compounds against various glycosidases has been crucial for guiding the design of more effective inhibitors. [, , , ]

- Development of potent and selective inhibitors: The identification of derivatives with nanomolar potency and high selectivity for specific glycosidases, such as α-mannosidases, represents a significant step toward potential therapeutic development. [, , ]

- Exploration of anticancer activity: Research demonstrating the ability of certain this compound derivatives to inhibit the growth of cancer cells in vitro highlights their potential as anticancer agents. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.